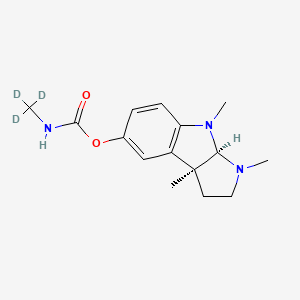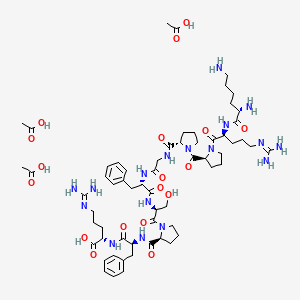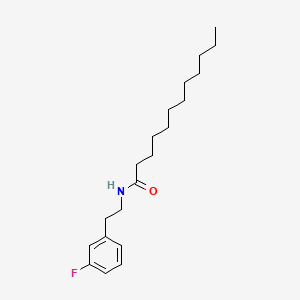![molecular formula C16H23NO8S B563089 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt CAS No. 504398-38-3](/img/structure/B563089.png)
3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioic acid and (3R)-3-(3-methylsulfonylphenyl)piperidine are two distinct chemical compounds. 2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. (3R)-3-(3-methylsulfonylphenyl)piperidine is a synthetic compound that has been studied for its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi, such as Aspergillus niger. The industrial production involves the extraction of tartaric acid from by-products of the wine industry, such as grape marc and lees. The process includes neutralization with calcium hydroxide, followed by precipitation and purification steps.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is synthesized through a multi-step chemical process. One common method involves the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form meso-tartaric acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
(3R)-3-(3-methylsulfonylphenyl)piperidine: undergoes reactions such as:
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Esterification: Acid catalysts, such as sulfuric acid, are used to facilitate esterification reactions.
Major Products
2,3-Dihydroxybutanedioic acid: Major products include esters like diethyl tartrate and oxidized forms like dihydroxyfumaric acid.
(3R)-3-(3-methylsulfonylphenyl)piperidine: Major products include substituted derivatives and reduced forms with potential pharmacological applications.
科学的研究の応用
2,3-Dihydroxybutanedioic acid: is widely used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: As a component in buffer solutions.
Medicine: In the formulation of effervescent tablets.
Industry: As an acidulant in food and beverages, and in the production of emulsifiers and stabilizers.
(3R)-3-(3-methylsulfonylphenyl)piperidine:
Pharmacology: Studied for its potential as a therapeutic agent in treating neurological disorders.
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
作用機序
2,3-Dihydroxybutanedioic acid: exerts its effects primarily through its acidic properties, which can influence pH levels in various environments. It acts as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. The exact pathways and mechanisms are still under investigation, but it is thought to influence receptor activity and signal transduction processes.
類似化合物との比較
2,3-Dihydroxybutanedioic acid: can be compared with other organic acids such as citric acid and malic acid. Its unique properties include its strong chelating ability and its role as a chiral resolving agent.
(3R)-3-(3-methylsulfonylphenyl)piperidine: can be compared with other piperidine derivatives, such as (3R)-3-(3-methoxyphenyl)piperidine and (3R)-3-(3-chlorophenyl)piperidine. Its uniqueness lies in the presence of the methylsulfonyl group, which can influence its pharmacological properties and interactions with biological targets.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRLGRCXHOPLH-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849558 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504398-38-3 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)





![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)





